molecular formula C24H32N4O5S B2863323 N-[(3-ethoxyphenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1189496-94-3

N-[(3-ethoxyphenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B2863323
CAS No.: 1189496-94-3
M. Wt: 488.6
InChI Key: OMYDPKHPJPCFJE-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core substituted with a 3-(morpholine-4-sulfonyl)pyridin-2-yl group at the 1-position and a 3-ethoxyphenylmethyl moiety at the N-position. Its molecular formula is inferred as C₂₅H₃₂N₄O₅S (based on analogs in ), with a molecular weight of approximately 508.62 g/mol .

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O5S/c1-2-33-21-6-3-5-19(17-21)18-26-24(29)20-8-11-27(12-9-20)23-22(7-4-10-25-23)34(30,31)28-13-15-32-16-14-28/h3-7,10,17,20H,2,8-9,11-16,18H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYDPKHPJPCFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxyphenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Moiety: This step involves the coupling of a pyridine derivative with the piperidine ring.

    Attachment of the Morpholine-4-sulfonyl Group: This is usually done through a sulfonylation reaction.

    Addition of the Ethoxyphenylmethyl Group: This final step involves the alkylation of the compound with an ethoxyphenylmethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxyphenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(3-ethoxyphenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-ethoxyphenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, which can influence various biochemical pathways.

Comparison with Similar Compounds

Structural Analog: 1-[3-(Morpholine-4-sulfonyl)pyridin-2-yl]-N-{[4-(propan-2-yl)phenyl]methyl}piperidine-4-carboxamide

  • Key Differences :
    • The 3-ethoxyphenylmethyl group in the target compound is replaced with a 4-isopropylbenzyl substituent.
    • Molecular weight: 486.63 g/mol (vs. ~508.62 g/mol for the target) .
  • The absence of an ethoxy group eliminates hydrogen-bonding interactions mediated by oxygen.

Thiophene-Sulfonyl Analogs ()

  • Example : N-(3-ethylphenyl)-1-[4-(pyrrolidine-1-carbonyl)thiophene-2-sulfonyl]piperidine-4-carboxamide.
  • Key Differences :
    • Replaces the pyridin-2-yl group with a thiophene-2-sulfonyl moiety.
    • Substitutes morpholine-sulfonyl with a pyrrolidine-carbonyl group.
  • Impact :
    • Thiophene introduces sulfur-based electronic effects, altering binding affinity in enzymatic targets.
    • Pyrrolidine-carbonyl may reduce solubility compared to morpholine-sulfonyl.

Aryloxazole Derivatives (–3)

  • Examples :
    • N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-bromo-6-methoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide .
    • Compounds with Br, Cl, or F substituents on the aryl ring.
  • Key Differences: Oxazole core instead of pyridine.
  • Impact :
    • Halogens may improve target binding but increase molecular weight and toxicity risks.
    • Oxazole cores are less π-electron-deficient than pyridine, altering electronic interactions.

Piperazine-Carbonyl Derivatives ()

  • Examples : N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide .
  • Key Differences :
    • Piperazine-carbonyl linker instead of morpholine-sulfonyl.
    • Trifluoromethyl groups enhance metabolic stability but increase hydrophobicity.
  • Impact :
    • Piperazine introduces additional hydrogen-bonding sites but may reduce conformational flexibility.
    • Trifluoromethyl groups improve resistance to oxidative metabolism.

Comparative Data Table

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) HPLC Purity Yield Range
Target Compound Piperidine-4-carboxamide 3-Ethoxyphenylmethyl, morpholine-sulfonyl ~508.62 Not reported Not reported
4-Isopropylbenzyl Analog () Piperidine-4-carboxamide 4-Isopropylbenzyl, morpholine-sulfonyl 486.63 >99.8% Not reported
Aryloxazole Derivatives () Piperidine-4-carboxamide + oxazole Halogens (Br, Cl, F), cis-3,5-dimethylpiperidine ~600–650 >98% 29–82%
Thiophene-Sulfonyl Analog () Piperidine-4-carboxamide Thiophene-sulfonyl, pyrrolidine-carbonyl ~450–500 Not reported Not reported
Piperazine-Carbonyl Derivatives () Piperazine-carbonyl + pyridine Trifluoromethyl, chloro substituents ~500–550 Not reported Not reported

Research Findings and Implications

  • Synthetic Challenges :
    • Low yields (e.g., 29% for compound 7p in ) highlight steric or electronic hurdles in amine coupling reactions .
    • High HPLC purity (>99.8%) in analogs suggests optimized purification protocols .
  • Structure-Activity Relationships (SAR): Morpholine-sulfonyl groups improve solubility but may reduce blood-brain barrier penetration .
  • Biological Relevance: Analogs in –3 were developed as hepatitis C virus inhibitors, suggesting the target compound may share antiviral mechanisms .

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